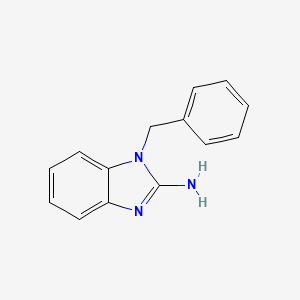

2-Amino-1-benzylbenzimidazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIDSOCBAAMGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195768 | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43182-10-1 | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43182-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043182101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(phenylmethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-1-benzylbenzimidazole

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and metabolic pathways of 2-Amino-1-benzylbenzimidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class. Its physicochemical characteristics are fundamental to its behavior in biological and chemical systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃ | [1][2] |

| Molecular Weight | 223.28 g/mol | [1] |

| Appearance | White powder solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 195 - 198 °C (383 - 388.4 °F) | [1] |

| Solubility | No data available | [1] |

| Computed XLogP3 | 2.5 | [2] |

| Partition Coefficient (n-octanol/water) | No data available | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established routes. A common method involves the condensation reaction between an o-phenylenediamine derivative and a reagent that provides the C2 carbon of the imidazole ring.

Experimental Protocol: Synthesis of 2-Aminoalkylbenzimidazoles

This protocol is adapted from general methods for synthesizing 2-substituted benzimidazoles.[3][4]

Objective: To synthesize a 2-aminoalkylbenzimidazole derivative via the reaction of a substituted o-phenylenediamine and an α-amino acid.

Materials:

-

Substituted o-phenylenediamine

-

α-amino acid

-

Phosphoric acid (H₃PO₄)

-

Polyphosphoric acid (PPA)

-

High boiling point solvent (e.g., xylene)

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and extraction

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the substituted o-phenylenediamine and the corresponding α-amino acid. The molar ratio of o-phenylenediamine to amino acid should be approximately 1:1 to 1:3.5.[4]

-

Add a mixture of phosphoric acid and polyphosphoric acid as a catalyst. The molar ratio of phosphoric to polyphosphoric acid can range from 1:1 to 1:5.[4]

-

Add a high boiling point solvent to the mixture.

-

Flush the apparatus with nitrogen gas to create an inert atmosphere, which helps to prevent oxidation of intermediates.[4]

-

Heat the reaction mixture to a temperature between 130-200 °C and maintain under reflux for 12-20 hours.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure 2-aminoalkylbenzimidazole derivative.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazoles.

Biological Context and Metabolism

Benzimidazole derivatives are known for a wide spectrum of biological activities, including antimicrobial and antitumor effects.[5] The 2-benzylbenzimidazole scaffold, in particular, is characteristic of a class of potent synthetic opioids known as "nitazenes," which act as μ-opioid receptor agonists.[6][7]

The metabolic fate of this compound (ABB) has been investigated in vitro using hamster hepatic microsomes. The study revealed that the compound undergoes several biotransformation reactions.[8]

Key Metabolic Reactions: [8]

-

Debenzylation: Cleavage of the benzyl group to yield 2-aminobenzimidazole (AB).

-

N-Oxidation: Oxidation at the exocyclic amino group to form 1-benzyl-N²-hydroxyaminobenzimidazole (BHB).

-

C-Oxidation: Hydroxylation of the benzimidazole ring system.

These metabolic pathways are crucial for understanding the compound's pharmacokinetics and potential toxicity.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C14H13N3 | CID 170742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 8. Characterization of this compound and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-Amino-1-benzylbenzimidazole

This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, and relevant physicochemical properties. It also details its metabolic pathways and offers insights into the synthesis and analysis of related benzimidazole derivatives, tailored for researchers, scientists, and professionals in drug development.

This compound, also known as 1-benzylbenzimidazol-2-amine, is a heterocyclic amine.[1] Its core structure consists of a benzimidazole ring system with an amino group at the 2-position and a benzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 43182-10-1 | [1] |

| Molecular Formula | C₁₄H₁₃N₃ | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| IUPAC Name | 1-benzylbenzimidazol-2-amine | [1] |

| Synonyms | 2-ABB | [1] |

Synthesis of 2-Substituted Benzimidazole Derivatives

The synthesis of 2-substituted benzimidazole derivatives can be achieved through the condensation reaction of o-phenylenediamine with various carboxylic acids or their derivatives. A general method involves the reaction with amino acids, which can be catalyzed by a mixture of phosphoric acid and polyphosphoric acid in a high-boiling-point solvent.[2][3]

Experimental Protocol: General Synthesis of 2-Aminoalkylbenzimidazoles

A common synthetic route for 2-aminoalkylbenzimidazoles involves the reaction of a substituted o-phenylenediamine with an α-amino acid.[3]

-

Reactants : Substituted o-phenylenediamine and an α-amino acid (molar ratio of 1:1 to 1:3.5).[3]

-

Catalyst : A mixture of phosphoric acid and polyphosphoric acid (molar ratio of 1:1 to 1:5).[3]

-

Solvent : A high-boiling-point solvent.

-

Reaction Conditions : The reaction is typically carried out at a temperature of 130-200 °C for 12-20 hours under a nitrogen atmosphere to prevent oxidation.[3]

-

Mechanism : The reaction proceeds through the formation of an amide intermediate from the reaction of a carboxyl group of the amino acid with one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group of o-phenylenediamine reacts with the carbonyl group of the amide to form the imidazole ring.[3]

-

Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

Caption: General workflow for the synthesis of 2-aminoalkylbenzimidazole derivatives.

Metabolism of this compound

In vitro studies using hamster hepatic microsomes have shown that this compound (ABB) undergoes several metabolic transformations.[4] The primary metabolic pathways include debenzylation and oxidation.[4]

The major metabolites identified are:[4]

-

2-Aminobenzimidazole (AB) : Formed through the debenzylation of the parent compound.

-

1-Benzyl-N2-hydroxyaminobenzimidazole (BHB) : Resulting from N-oxidation of the exocyclic amino group.

-

2-Amino-1-benzyl-hydroxybenzimidazole : Formed via C-oxidation of the benzimidazole ring.

Caption: Metabolic pathways of this compound in hamster hepatic microsomes.

Biological Activity and Related Compounds

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and cytotoxic effects.[5] While specific quantitative biological data for this compound is not extensively detailed in the provided search results, related N-substituted-2-amino-1H-benzimidazoles have shown cytotoxic activity against cancer cell lines such as HT-29 and MDA-MB-231.[5]

The 2-benzylbenzimidazole core is also characteristic of a class of synthetic opioids known as nitazenes.[6][7] These compounds are potent μ-opioid receptor agonists, and their structure-activity relationship has been a subject of study.[7]

Analytical Methodologies

The analysis of 2-benzylbenzimidazole derivatives, particularly the nitazene class of synthetic opioids, often employs advanced analytical techniques such as liquid chromatography–tandem quadrupole mass spectrometry (LC–QQQ-MS).[6] A detailed experimental protocol for the quantitative analysis of nitazene analogs in biological matrices is outlined below.

Experimental Protocol: LC–QQQ-MS Analysis of 2-Benzylbenzimidazole Analogs

This protocol is adapted from a method for the quantification of nine nitazene analogs and their metabolites in human whole blood, urine, and tissue.[6]

-

Sample Preparation (Liquid-Liquid Extraction) :

-

Aliquots of the biological sample (e.g., 0.5 mL of blood) are spiked with an appropriate internal standard.[6]

-

A borax buffer (e.g., 1 mL, 10 mM, pH 10.4) is added.[6]

-

An extraction solvent (e.g., 3 mL of 70:30 N-butyl chloride:ethyl acetate) is added, and the mixture is agitated and centrifuged.[6]

-

The organic layer is separated and dried under nitrogen.[6]

-

-

Chromatographic Separation :

-

Column : A C-18 analytical column (e.g., Agilent InfinityLab Poroshell C-18 120, 2.7 μm, 3.0 × 100 mm).[6]

-

Mobile Phase : A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).[6]

-

Flow Rate : 0.4 mL/min.[6]

-

Injection Volume : 5 μL.[6]

-

Column Temperature : 30°C.[6]

-

-

Mass Spectrometry Detection :

Caption: A generalized workflow for the analysis of 2-benzylbenzimidazole derivatives using LC-MS/MS.

References

- 1. This compound | C14H13N3 | CID 170742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]

- 4. Characterization of this compound and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-benzyl-1H-benzo[d]imidazol-2-amine: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-benzyl-1H-benzo[d]imidazol-2-amine, a molecule of significant interest in medicinal chemistry. This document details its synthesis, summarizes its biological activities with available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes key signaling pathways associated with its mechanism of action.

Chemical Properties and Synthesis

1-benzyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a crucial pharmacophore in drug discovery, and the addition of a benzyl group at the N1 position and an amine group at the C2 position imparts specific biological activities.

Experimental Protocol: Synthesis of 1-benzyl-1H-benzo[d]imidazol-2-amine

This protocol outlines a common method for the synthesis of 1-benzyl-1H-benzo[d]imidazol-2-amine, which involves the reaction of 1H-benzo[d]imidazol-2-amine with a benzyl halide.[1]

Materials:

-

1H-benzo[d]imidazol-2-amine

-

Benzyl bromide (or benzyl chloride)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzo[d]imidazol-2-amine (1 equivalent) in anhydrous DMF or DMSO.

-

Deprotonation: Cool the solution in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

-

Alkylation: While maintaining the temperature at 0°C, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining DMF/DMSO and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-benzyl-1H-benzo[d]imidazol-2-amine.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

1-benzyl-1H-benzo[d]imidazol-2-amine and its derivatives have demonstrated a range of biological activities, including anticancer, antileishmanial, and inhibitory effects on the TRPC5 ion channel.

Data Presentation

The following tables summarize the available quantitative data for the biological activities of 1-benzyl-1H-benzo[d]imidazol-2-amine and its closely related derivatives.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 1-benzyl-1H-benzo[d]imidazol-2-amine derivative (5b) | MDA-MB-231 (Breast Cancer) | SRB Assay | 39.6 | [2] |

| 1-benzyl-1H-benzo[d]imidazol-2-amine derivative (5a) | MDA-MB-231 (Breast Cancer) | SRB Assay | 84.0 | [2] |

Table 2: Antileishmanial Activity

| Compound Derivative | Leishmania Species | Stage | IC50 (µM) | Reference |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 7) | L. mexicana | Promastigote | Micromolar range | [3] |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8) | L. mexicana | Promastigote | Micromolar range | [3] |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 7) | L. braziliensis | Promastigote | Significantly active | [3] |

| N-benzyl-1H-benzimidazol-2-amine derivative (Compound 8) | L. mexicana | Amastigote | Micromolar range | [3] |

Table 3: TRPC5 Inhibition

| Compound | Assay Type | IC50 (µM) | Reference |

| AC1903 (a derivative of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine) | Electrophysiology | Not specified, but active in animal models | [4] |

| N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amine derivatives | % Inhibition at 3 µM | Varies by substitution | [4] |

Experimental Protocols for Biological Assays

Protocol for MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[5][6][7][8]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for In Vitro Antileishmanial Assay

This protocol describes the evaluation of antileishmanial activity against both promastigote and amastigote forms of Leishmania.[9][10][11][12][13]

3.2.1. Promastigote Viability Assay

Materials:

-

Leishmania species promastigotes (e.g., L. mexicana)

-

Complete culture medium for Leishmania (e.g., M199 or RPMI-1640 with supplements)

-

1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

-

Resazurin solution or MTT solution

-

96-well microplates

-

Microplate reader or hemocytometer

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in their logarithmic growth phase.

-

Assay Setup: Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into the wells of a 96-well plate.

-

Compound Addition: Add 100 µL of serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine to the wells. Include a vehicle control and a positive control (e.g., Amphotericin B).

-

Incubation: Incubate the plate at 26°C for 72 hours.

-

Viability Assessment:

-

Direct Counting: Count the number of motile promastigotes using a hemocytometer.

-

Colorimetric Assay: Add resazurin or MTT solution and incubate for a further 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

3.2.2. Amastigote Viability Assay

Materials:

-

Macrophage cell line (e.g., J774A.1 or peritoneal macrophages)

-

Complete cell culture medium for macrophages

-

Leishmania promastigotes

-

1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

-

Giemsa stain

-

Microscope

Procedure:

-

Macrophage Seeding: Seed macrophages into a 24-well plate with coverslips at the bottom and allow them to adhere overnight.

-

Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 4-24 hours to allow phagocytosis.

-

Removal of Extracellular Promastigotes: Wash the wells with warm medium to remove non-phagocytosed promastigotes.

-

Compound Treatment: Add fresh medium containing serial dilutions of 1-benzyl-1H-benzo[d]imidazol-2-amine.

-

Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Staining and Counting: Fix the cells on the coverslips with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.

-

Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected cell. Determine the IC50 value.

Protocol for Calcium Imaging Assay for TRPC5 Inhibition

This protocol is used to measure changes in intracellular calcium concentration as an indicator of TRPC5 channel activity.[14][15][16][17]

Materials:

-

HEK293 cells stably expressing human TRPC5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

TRPC5 agonist (e.g., Englerin A)

-

1-benzyl-1H-benzo[d]imidazol-2-amine stock solution (in DMSO)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

-

Cell Plating: Plate TRPC5-expressing HEK293 cells onto glass-bottom dishes or 96-well plates.

-

Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Compound Incubation: Add various concentrations of 1-benzyl-1H-benzo[d]imidazol-2-amine and incubate for 15-30 minutes.

-

Agonist Stimulation: Add a TRPC5 agonist (e.g., Englerin A) to stimulate calcium influx and record the change in fluorescence ratio over time.

-

Data Analysis: Calculate the peak fluorescence ratio in response to the agonist in the presence and absence of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism

Benzimidazole derivatives, including 1-benzyl-1H-benzo[d]imidazol-2-amine, exert their anticancer effects through multiple mechanisms. A key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, some benzimidazoles have been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MEK/ERK pathways.

Caption: Anticancer mechanism of 1-benzyl-1H-benzo[d]imidazol-2-amine.

TRPC5 Inhibition in Podocytes

In the context of chronic kidney disease, 1-benzyl-1H-benzo[d]imidazol-2-amine derivatives have been identified as inhibitors of the TRPC5 ion channel. In kidney podocytes, activation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase. Activated Rac1 promotes cytoskeletal remodeling and podocyte injury. By inhibiting TRPC5, these compounds can prevent this cascade, thereby protecting podocyte structure and function.

Caption: TRPC5 signaling pathway in podocytes and its inhibition.

Antileishmanial Mechanism

The precise mechanism of action for the antileishmanial activity of 1-benzyl-1H-benzo[d]imidazol-2-amine is still under investigation. However, for some benzimidazole derivatives, inhibition of parasite-specific enzymes, such as arginase, has been proposed. Arginase is crucial for the parasite's synthesis of polyamines, which are essential for its growth and proliferation.

Caption: Proposed antileishmanial mechanism of action.

References

- 1. connectjournals.com [connectjournals.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchhub.com [researchhub.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Resurgence of a Potent Class of Synthetic Opioids: A Technical Guide to the Discovery and Historical Background of Benzimidazole Opioids

For Immediate Release

This technical guide provides an in-depth overview of the discovery, historical development, and pharmacological characteristics of benzimidazole opioids, a class of potent synthetic analgesics. Originally synthesized in the mid-20th century, these compounds, often referred to as "nitazenes," have seen a recent resurgence in illicit drug markets, posing a significant public health concern. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the foundational science of these substances.

Historical Context and Discovery

The story of benzimidazole opioids begins in the late 1950s at the research laboratories of the Swiss pharmaceutical company Ciba AG.[1][2][3][4][5][6] A team of researchers, including A. Hunger, K. Hoffmann, J. Kebrle, and A. Rossi, were investigating novel chemical scaffolds for analgesic properties.[7][8] Their work, published in 1957, first described the modest analgesic effects of the parent compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, which would later be known as desnitazene.[1] This initial finding spurred a systematic investigation into the structure-activity relationships (SAR) of this new class of compounds, leading to the synthesis of highly potent derivatives.[1]

One of the most notable compounds to emerge from this research was etonitazene, first reported in 1957.[9] In animal models, etonitazene was found to be approximately 1,000 to 1,500 times more potent than morphine.[9][10][11] Despite their potent analgesic properties, the development of benzimidazole opioids for clinical use was halted.[2][6][11][12] The primary reason was an unfavorable therapeutic window, with an unacceptably high risk of severe side effects, most notably respiratory depression, a hallmark of potent µ-opioid receptor agonists.[1][10][13]

For decades, these compounds remained largely a historical footnote in medicinal chemistry literature. However, beginning around 2019, various benzimidazole opioid analogues, starting with isotonitazene, began to be identified in illicit drug markets in Europe and North America.[5][10][12][13][14] Their re-emergence as new psychoactive substances (NPS) is attributed to their high potency, relatively straightforward synthesis, and their status as unscheduled compounds in many jurisdictions at the time.[11][15]

Timeline of Key Events

-

Mid-1950s: Researchers at Ciba AG in Switzerland begin synthesizing and evaluating 2-benzylbenzimidazole derivatives for analgesic activity.[1][4][5]

-

1957: The discovery of the analgesic properties of the benzimidazole class is first published, with the prototype compound desnitazene.[1] Etonitazene is also first reported.[9]

-

Late 1950s - Early 1960s: Extensive structure-activity relationship studies are conducted, leading to the synthesis of numerous potent analogues, including clonitazene and metonitazene. Several patents are filed by Ciba AG.[7][13]

-

1960s: Clinical development of benzimidazole opioids is discontinued due to severe side effects, particularly respiratory depression.[6]

-

2019: Isotonitazene is first identified in the illicit drug supply in Europe and North America, marking the beginning of the re-emergence of this class of opioids.[10][12][13]

-

2020s: A growing number of "nitazene" analogues, including metonitazene and protonitazene, are detected in forensic toxicology cases and are associated with a rising number of overdose fatalities.[13][15]

Core Chemical Structure and Structure-Activity Relationships (SAR)

The chemical scaffold of benzimidazole opioids consists of a benzimidazole ring system with two key substitutions that are critical for their opioid activity.

-

Position 1: An N,N-dialkylaminoethyl group.

-

Position 2: A substituted benzyl group.

Systematic modifications of this core structure by the original Ciba researchers and subsequent analysis have established clear SAR principles:

-

5-Nitro Group: The addition of a nitro group at the 5-position of the benzimidazole ring dramatically increases analgesic potency.[13] This is a defining feature of the most potent compounds in this class, often referred to as "nitazenes."

-

Benzyl Ring Substitution: The substitution pattern on the 2-benzyl ring is a key determinant of potency. A para-alkoxy group is highly favorable. The order of potency for this substitution is generally: ethoxy > isopropyloxy > n-propyloxy > methoxy.[13] For example, etonitazene has a 4'-ethoxybenzyl group, while the highly potent isotonitazene has a 4'-isopropoxybenzyl group.

-

N,N-Dialkylaminoethyl Group: Modifications to the diethylamino group at position 1 can also influence activity. Replacing the diethylamino moiety with a pyrrolidinyl ring (as in etonitazepyne) or a piperidinyl ring can maintain or enhance potency.[13]

Quantitative Pharmacological Data

Benzimidazole opioids are potent agonists of the µ-opioid receptor (MOR). Their high affinity (low Ki) and functional potency (low EC50) at the MOR are responsible for their profound analgesic effects and associated risks. The following tables summarize key in vitro and in vivo data for several prominent analogues.

Table 1: In Vitro µ-Opioid Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type for EC50 | Reference(s) |

| Etonitazene | ~9.7 | 0.03 | cAMP Inhibition | [16] |

| Isotonitazene | 0.05 - 11.2 | 0.71 - 16.3 | GTPγS / mini-Gi Recruitment / cAMP | [17][18][19][20] |

| Metonitazene | 0.22 - 0.23 | 10.0 - 19.1 | GTPγS / cAMP | [17][18] |

| Protonitazene | 1.09 | 0.07 - 0.35 ng/mL* | Not Specified | [21][22] |

| Etonitazepyne | 4.09 | 0.348 | β-arrestin2 Recruitment | [14][23][24] |

| Morphine | 2.1 - 3.04 | 290 | β-arrestin2 Recruitment | [22][25] |

| Fentanyl | 4.4 - 4.8 | 14.9 | β-arrestin2 Recruitment | [14][22][23][24][25] |

Note: Protonitazene EC50 values were reported in ng/mL.

Table 2: In Vivo Analgesic Potency (ED50) in Rodent Models

| Compound | Analgesic Potency (ED50, mg/kg) | Animal Model / Test | Route | Reference(s) |

| Isotonitazene | 0.00156 | Mouse / Tail-Flick | IV | [17][18] |

| Etonitazepyne | 0.0017 | Rat / Hot Plate | SC | [14][23][24] |

| Protonitazene | 0.035 | Not Specified / Tail Withdrawal | Not Specified | [22] |

| Morphine | 2.35 - 3.94 | Mouse / Tail-Flick & Rat / Hot Plate | IV / SC | [14][17][18][23][24] |

| Fentanyl | 0.00578 - 0.0209 | Mouse / Tail-Flick & Rat / Hot Plate | IV / SC | [14][17][18][23][24] |

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling

Benzimidazole opioids exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13] Upon agonist binding, the MOR undergoes a conformational change, initiating two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

-

G-protein Pathway: The activated MOR couples to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

-

The Gβγ dimer can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.

-

-

β-Arrestin Pathway: For signaling to be terminated, the agonist-bound receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2). β-arrestin binding uncouples the receptor from G-proteins (desensitization) and can trigger receptor internalization via clathrin-coated pits. The β-arrestin pathway has also been implicated in mediating some of the adverse effects of opioids, such as respiratory depression and tolerance, as well as activating other signaling molecules like ERK.[4][25][26]

References

- 1. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gov.uk [gov.uk]

- 4. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 7. euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Etonitazene - Wikipedia [en.wikipedia.org]

- 10. lahacienda.com [lahacienda.com]

- 11. researchgate.net [researchgate.net]

- 12. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 13. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Synthetic Benzimidazole Opioids: The Emerging Health Challenge for European Drug Users [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Etonitazene. An improved synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. benchchem.com [benchchem.com]

- 23. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cdn.who.int [cdn.who.int]

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-1-benzylbenzimidazole

This technical guide provides a comprehensive overview of the spectral data analysis for 2-Amino-1-benzylbenzimidazole, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (ABB) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. Accurate spectral analysis is paramount for the structural elucidation and purity assessment of such compounds, which is a critical step in the drug discovery and development pipeline. This guide summarizes the key spectral features of ABB and provides standardized protocols for their acquisition.

Data Presentation

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃N₃ | PubChem |

| Molecular Weight | 223.27 g/mol | PubChem |

| Monoisotopic Mass | 223.110947427 Da | [3] |

| Ionization Mode | Electron Ionization (EI), Fast Atom Bombardment (FAB) | [4] |

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.60 - 7.40 | m | 2H | Benzimidazole H-4, H-7 |

| ~7.35 - 7.15 | m | 5H | Benzyl aromatic protons |

| ~7.10 - 6.90 | m | 2H | Benzimidazole H-5, H-6 |

| ~6.50 | br s | 2H | -NH₂ |

| ~5.40 | s | 2H | -CH₂-Ph |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (C-NH₂) |

| ~143 | Benzimidazole C7a |

| ~138 | Benzyl C1' (quaternary) |

| ~135 | Benzimidazole C3a |

| ~129 | Benzyl C3'/C5' |

| ~128 | Benzyl C4' |

| ~127 | Benzyl C2'/C6' |

| ~121 | Benzimidazole C5/C6 |

| ~115 | Benzimidazole C4/C7 |

| ~48 | -CH₂-Ph |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch of -CH₂- |

| 1640 - 1610 | Strong | C=N stretch (imidazole ring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1350 - 1250 | Strong | Aromatic C-N stretch |

| 750 - 700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-160 ppm) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans to obtain a good signal-to-noise ratio.

-

Perform a background scan of the empty sample holder (or clean ATR crystal) which is automatically subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a liquid chromatography system).

-

For structural confirmation, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be used.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy for elemental composition determination.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C14H13N3 | CID 170742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of this compound and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 2-Amino-1-benzylbenzimidazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-1-benzylbenzimidazole. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility characteristics, general solubility trends of related benzimidazole compounds, and standardized experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.

Introduction to this compound

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its bioavailability, formulation development, and ultimately, its therapeutic efficacy.

Chemical Structure:

-

IUPAC Name: 1-benzyl-1H-benzimidazol-2-amine

-

Molecular Formula: C₁₄H₁₃N₃

-

Molecular Weight: 223.27 g/mol

Solubility Profile

Quantitative Solubility Data

Qualitative Solubility and General Trends for Benzimidazoles

Based on the general principles of solubility and the known characteristics of benzimidazole derivatives, a qualitative solubility profile for this compound can be inferred:

-

Polar Solvents: Benzimidazole itself is generally more soluble in polar solvents. The presence of the amino group (-NH₂) in this compound is expected to contribute to its solubility in polar protic solvents (e.g., water, alcohols) through hydrogen bonding. For instance, the related compound 2-aminobenzimidazole is reported to be soluble in water.[1]

-

Non-Polar Solvents: The introduction of the non-polar benzyl group is likely to increase the compound's affinity for and solubility in organic, non-polar, and semi-polar solvents compared to unsubstituted 2-aminobenzimidazole.[1] Therefore, some degree of solubility can be expected in solvents like dichloromethane, chloroform, and possibly ethers.

-

pH-Dependent Solubility: The amino group on the benzimidazole ring can be protonated in acidic conditions, forming a more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, with higher solubility at lower pH values.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, phosphate buffer at various pH levels)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant, moderate speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from replicate experiments (typically n=3) in units such as mg/mL or mol/L.

-

The pH of the saturated solution should also be measured and reported, especially for aqueous solvents.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding of its expected solubility characteristics based on the properties of related benzimidazole compounds. The provided experimental protocol offers a standardized approach for researchers to determine the precise solubility in various solvents, which is a critical step for the successful formulation and development of this potentially therapeutic compound. The lack of available data presents an opportunity for further research to fill this knowledge gap.

References

theoretical vs. experimental properties of 2-Amino-1-benzylbenzimidazole

An In-Depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-1-benzylbenzimidazole

Introduction

This compound (ABB) is a heterocyclic aromatic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is an isostere of purine nucleosides and is a crucial component in a wide array of pharmacologically active agents.[1][2] Consequently, derivatives of 2-aminobenzimidazole are of significant interest to researchers in medicinal chemistry and drug development for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This document provides a comprehensive overview of the known theoretical and experimental properties of this compound, serving as a technical guide for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The fundamental chemical and physical properties of this compound have been characterized through both computational predictions and experimental validation.

Computed Properties

Computational models provide theoretical estimates of the molecule's physicochemical characteristics, which are valuable for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃ | PubChem[5] |

| Molecular Weight | 223.27 g/mol | PubChem[5] |

| IUPAC Name | 1-benzylbenzimidazol-2-amine | PubChem[5] |

| InChIKey | LXIDSOCBAAMGJX-UHFFFAOYSA-N | PubChem[5] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | PubChem[5] |

| XLogP3 | 2.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Exact Mass | 223.110947427 Da | PubChem[5] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[5] |

| Heavy Atom Count | 17 | PubChem[5] |

Spectroscopic and Crystallographic Data

| Data Type | Key Observations (for related structures) | Source |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methylene (-CH₂-) protons of the benzyl group show a characteristic singlet, and the amine (-NH₂) protons also produce a distinct signal. | [4][8] |

| ¹³C NMR | Aromatic carbons resonate in the δ 110-150 ppm region. The C2 carbon of the benzimidazole ring, bonded to the amino group, has a characteristic chemical shift. | [8][10] |

| Mass Spectrometry (MS) | Tandem mass spectrometry has been effectively used to characterize the molecule and its metabolites, identifying key fragmentation patterns. | [11] |

| Infrared (IR) | Characteristic peaks include N-H stretching for the amino group, C-H stretching for aromatic and aliphatic protons, and C=N stretching of the imidazole ring. | [8][9] |

Synthesis and Metabolism

General Synthesis Workflow

The synthesis of 2-aminobenzimidazole derivatives typically involves the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent. The benzyl group can be introduced at the N1 position before or after the formation of the benzimidazole ring.

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. This compound | C14H13N3 | CID 170742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Characterization of this compound and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Tautomerism in 2-Aminobenzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The biological activity of these compounds is intrinsically linked to their tautomeric nature, predominantly the equilibrium between amino and imino forms. This guide provides a comprehensive technical overview of the tautomerism in 2-aminobenzimidazole derivatives, detailing the structural aspects, influencing factors, and the analytical techniques employed for their characterization. It aims to equip researchers and drug development professionals with the fundamental knowledge required to understand, analyze, and potentially modulate the tautomeric equilibrium for optimized therapeutic outcomes.

Introduction to Tautomerism in 2-Aminobenzimidazole

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-aminobenzimidazole derivatives, the most prevalent form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

The two primary tautomeric forms are:

-

Amino form: The proton resides on the ring nitrogen, and the exocyclic group is an amino group (-NH₂).

-

Imino form: The proton has migrated from a ring nitrogen to the exocyclic nitrogen, forming an imino group (=NH).

The position of this equilibrium is crucial as the different tautomers exhibit distinct electronic and steric properties, which in turn affect their biological activity, solubility, and other physicochemical characteristics. Factors such as the nature and position of substituents on the benzimidazole ring and the polarity of the solvent can significantly influence the relative stability of the tautomers.

Structural and Spectroscopic Characterization of Tautomers

The elucidation of the predominant tautomeric form and the quantification of the tautomeric ratio are critical for understanding the structure-activity relationship (SAR) of 2-aminobenzimidazole derivatives. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. ¹H, ¹³C, and ¹⁵N NMR can provide distinct signals for each tautomer if the rate of interconversion is slow on the NMR timescale.

¹H NMR Spectroscopy: The chemical shifts of the N-H protons are particularly informative. In the amino tautomer, the exocyclic amino group typically shows a broad singlet, while the imidazole N-H proton also gives a characteristic signal. In the imino tautomer, distinct signals for the imino N-H and the ring N-H protons would be expected.

¹³C NMR Spectroscopy: The chemical shift of the C2 carbon is sensitive to the tautomeric state. The C2 carbon in the amino form is generally found at a different chemical shift compared to the imino form. Furthermore, the chemical shifts of the aromatic carbons can be used to estimate the tautomeric ratio by comparing them with those of model compounds where the tautomerism is blocked.[1][2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminobenzimidazole

| Nucleus | Solvent | Amino Tautomer (Observed) | Imino Tautomer (Predicted) |

| ¹H (exocyclic NH) | DMSO-d₆ | ~6.26 (br s, 2H)[3] | ~8.0-9.0 (s, 1H) |

| ¹H (ring NH) | DMSO-d₆ | ~10.5-11.5 (br s, 1H) | ~12.0-13.0 (s, 1H) |

| ¹H (aromatic) | DMSO-d₆ | ~6.86-7.12 (m, 4H)[3] | Similar to amino form |

| ¹³C (C2) | DMSO-d₆ | ~159 ppm | ~150-155 ppm |

| ¹³C (aromatic) | DMSO-d₆ | ~108-135 ppm | Similar to amino form |

Note: The imino tautomer is generally less stable and its direct observation by NMR at room temperature is often challenging due to rapid interconversion. The predicted values are based on computational studies and data from related imino-containing heterocycles.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the absorption maxima (λmax) of the different tautomers. The amino and imino forms have different chromophoric systems and thus exhibit distinct absorption spectra. The position of the equilibrium can be influenced by solvent polarity, and changes in the UV-Vis spectrum upon varying the solvent can provide insights into the tautomeric preference.[4]

Table 2: Experimental and Calculated UV-Vis Absorption Maxima (λmax, nm) for 2-Aminobenzimidazole

| Solvent | Experimental λmax (nm)[5] | Calculated λmax (nm) for Amino Tautomer[5] |

| Water | 280, 244, 204 | 259, 246, 239 |

| Ethanol | 283, 243, 212 | 259, 247, 239 |

| Gas Phase | - | 279, 256, 235 |

The amino tautomer is generally considered the more stable form. The observed λmax values are attributed to the π-π* transitions within the conjugated system.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the exact location of protons and thus identifying the tautomeric form present in the crystal lattice.

Computational Analysis of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T) and the population of each tautomer at a given temperature can be predicted.

Table 3: Calculated Relative Energies and Population of 2-Aminobenzimidazole Tautomers (Gas Phase)

| Tautomer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Amino | 0.00 | >99.9 |

| Imino | ~5-10[6][7] | <0.1 |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculations. In solution, the relative energies can be influenced by solvent effects.

Biological Significance of Tautomerism in Drug Design

The tautomeric state of a 2-aminobenzimidazole derivative can have a profound impact on its biological activity. Different tautomers possess distinct hydrogen bonding patterns and three-dimensional shapes, leading to different binding affinities for their biological targets.

A notable example is the role of 2-aminobenzimidazole derivatives as inhibitors of Protein Kinase CK1δ . The ability of the ligand to adopt the correct tautomeric form to interact with key amino acid residues in the ATP-binding pocket is crucial for its inhibitory potency.[8] Molecular docking and dynamics studies can help elucidate the preferred tautomeric form for binding and guide the design of more potent and selective inhibitors.[8]

Experimental Protocols

Protocol for Determining Tautomer Ratio by Variable Temperature (VT) NMR

-

Sample Preparation: Dissolve 5-10 mg of the 2-aminobenzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K and acquire a spectrum at each temperature. Allow the temperature to equilibrate for at least 5-10 minutes before each acquisition.

-

Coalescence and Slow Exchange: Continue cooling until the signals for the individual tautomers are resolved (slow-exchange regime) or until the solvent freezes. Note the coalescence temperature (Tc) where two exchanging signals merge into a single broad peak.

-

Integration and Quantification: In the slow-exchange regime, integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion from the coalescence temperature and the frequency difference between the signals.

Protocol for UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare stock solutions of the 2-aminobenzimidazole derivative in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, water).

-

Spectrum Acquisition: For each solvent, prepare a dilute solution (micromolar range) and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).[4]

-

Data Analysis: Identify the λmax for each absorption band in each solvent.

-

Solvent Effects: Analyze the shifts in λmax and changes in the molar absorptivity (ε) as a function of solvent polarity. A significant change in the spectral profile with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

Quantitative Analysis (if bands are resolved): If the absorption bands of the individual tautomers are sufficiently resolved, their relative concentrations can be determined using the Beer-Lambert law.

Protocol for Single Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the 2-aminobenzimidazole derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[9][10]

-

Crystal Selection and Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Place the crystal on a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Tautomer Identification: The final refined structure will reveal the positions of all atoms, including hydrogen atoms, confirming the tautomeric form present in the solid state.

Protocol for Computational Analysis of Tautomerism

-

Structure Building: Build the 3D structures of all possible tautomers of the 2-aminobenzimidazole derivative using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvent Effects: To model the tautomerism in solution, perform single-point energy calculations or re-optimize the geometries using a continuum solvation model (e.g., PCM, SMD) with the desired solvent.

-

Energy Calculation and Population Analysis: Calculate the Gibbs free energy (G) for each tautomer in the desired phase (gas or solution). The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (K_T = exp(-ΔG/RT)) and the Boltzmann population of each tautomer.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method and Its Characterization by High-Resolution X-ray Diffraction, Thermogravimetric/Differential Thermal Analysis, and Birefringence Studies | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. How To [chem.rochester.edu]

Potential Biological Targets of 2-Amino-1-benzylbenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-1-benzylbenzimidazole serves as a core scaffold for a range of biologically active molecules. While direct experimental data on the specific biological targets of this compound is limited in publicly available literature, analysis of its structural analogs, particularly the nitazene class of synthetic opioids, points towards the μ-opioid receptor (MOR) as a primary potential target. Furthermore, patent literature suggests that derivatives of the 2-aminobenzimidazole scaffold may also exhibit inhibitory activity against key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and prostaglandin E synthase (PGES) . This guide provides a comprehensive overview of these potential targets, summarizing the available data for structurally related compounds, and detailing the experimental protocols necessary to elucidate the specific activity of this compound.

Potential Biological Targets

Based on the structure-activity relationships of analogous compounds, the following are the most probable biological targets for this compound:

-

μ-Opioid Receptor (MOR): As a core component of the 2-benzylbenzimidazole opioids (nitazenes), this G-protein coupled receptor is the most likely target. These compounds are known to be potent MOR agonists.

-

5-Lipoxygenase (5-LOX): Patent literature indicates that 2-amino-benzimidazole derivatives have been investigated as inhibitors of this enzyme, which is involved in the biosynthesis of leukotrienes, key mediators of inflammation.

-

Prostaglandin E Synthase (PGES): Similar to 5-LOX, patents suggest a potential inhibitory role for this class of compounds against PGES, an enzyme responsible for the production of prostaglandin E2, another critical inflammatory mediator.

Quantitative Data for 2-Benzylbenzimidazole Analogs

Table 1: μ-Opioid Receptor (MOR) Agonist Activity of Nitazene Analogs

| Compound | Modification from this compound Core | Potency vs. Morphine (in vivo, analgesic) | Reference |

| Etonitazene | 5-nitro group, 4'-ethoxy on benzyl, N,N-diethylaminoethyl at N1 | ~1000x | [1] |

| Isotonitazene | 5-nitro group, 4'-isopropoxy on benzyl, N,N-diethylaminoethyl at N1 | ~500x | [1] |

| Metonitazene | 5-nitro group, 4'-methoxy on benzyl, N,N-diethylaminoethyl at N1 | ~100x | [1] |

| Clonitazene | 5-chloro group, N,N-diethylaminoethyl at N1 | ~3x | [1] |

Table 2: Potential Anti-Inflammatory Activity of Benzimidazole Derivatives

| Compound Class | Target Enzyme | Reported Activity | Reference |

| 2-Amino-benzimidazole derivatives | 5-Lipoxygenase (5-LOX) | Inhibitory activity disclosed in patent | [2] |

| 2-Amino-benzimidazole derivatives | Prostaglandin E Synthase (PGES) | Inhibitory activity disclosed in patent | [2] |

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist like a nitazene analog initiates a signaling cascade that leads to analgesia but also adverse effects like respiratory depression. The two primary pathways are G-protein dependent signaling and β-arrestin recruitment.

Caption: μ-Opioid receptor signaling cascade.

Experimental Workflow for Target Validation

The following workflow outlines the key steps to determine the biological targets of this compound.

Caption: Workflow for target identification.

Detailed Experimental Protocols

μ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Membrane preparation from cells expressing human MOR (e.g., CHO-hMOR cells).

-

[³H]-DAMGO (selective MOR agonist radioligand).

-

Naloxone (non-selective opioid antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound test compound.

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, [³H]-DAMGO (at a concentration near its Kd), and either vehicle, naloxone (for non-specific binding), or the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against 5-lipoxygenase.

Materials:

-

Human recombinant 5-LOX or a crude enzyme preparation (e.g., from potato tubers).

-

Linoleic acid or arachidonic acid (substrate).

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3).

-

This compound test compound.

-